Physicochemical Differentiation: Enhanced Lipophilicity (LogP) vs. 6-(Trifluoromethyl)nicotinic acid
The 2-hydroxyl group in the target compound significantly increases its predicted LogP compared to the comparator lacking this functionality. 2-Hydroxy-6-(trifluoromethyl)nicotinic acid exhibits a predicted LogP of 1.50 [1], while 6-(trifluoromethyl)nicotinic acid, which lacks the 2-hydroxyl, has a predicted LogP of approximately 0.86 (calculated based on structural similarity) . This difference of ~0.64 LogP units translates to a ~4.4-fold higher theoretical partition coefficient, indicating substantially enhanced lipophilicity.
| Evidence Dimension | Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 1.50 (Predicted) |
| Comparator Or Baseline | 6-(Trifluoromethyl)nicotinic acid: 0.86 (Predicted) |
| Quantified Difference | ~0.64 LogP units; ~4.4-fold higher lipophilicity |
| Conditions | Predicted values from chemical database algorithms. |
Why This Matters
Higher lipophilicity can enhance passive membrane permeability and oral absorption, a critical factor in lead optimization for drug discovery programs.
- [1] Molbase. 2-Hydroxy-6-trifluoromethylnicotinic acid (CAS 191595-63-8). LogP: 1.5042. Accessed April 2026. View Source
